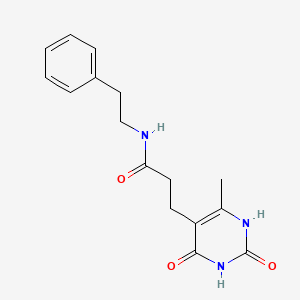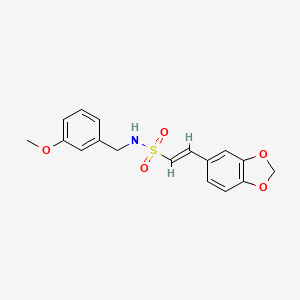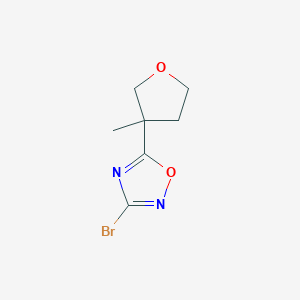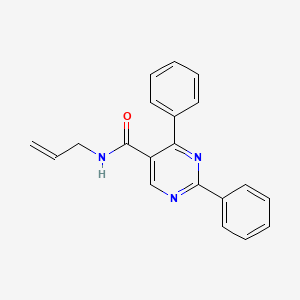
(1R,2R)-2-(methylamino)cycloheptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(methylamino)cycloheptan-1-ol, also known as methoxamine, is a synthetic compound that belongs to the class of adrenergic agonists. It is commonly used in scientific research to study the effects of adrenergic stimulation on various physiological processes. Methoxamine is a potent vasoconstrictor that primarily acts on the alpha-1 adrenergic receptors, leading to an increase in blood pressure and a decrease in blood flow to certain organs.
Aplicaciones Científicas De Investigación
Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol
Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, structurally related to (1R,2R)-2-(methylamino)cycloheptan-1-ol, has been utilized as a chiral solvating agent for molecular recognition of enantiomers of acids. Its effectiveness in discriminating isomers of α-substituted carboxylic acids, phosphoric acids, unprotected amino acids, and dipeptides has been observed through NMR or fluorescence spectroscopy. This method is notable for its quantitative determination capabilities in practical applications, offering potential in analytical chemistry for isomer differentiation and quantification Khanvilkar & Bedekar, 2018.
Stereochemical Influence in Muscarinic Receptor Binding
The (1R,2R) configuration plays a significant role in the binding pattern of certain compounds to muscarinic receptors. In a study, cis-stereoisomers, particularly those with the (1R,2R) configuration, demonstrated considerably higher affinities compared to their (1S,2S) counterparts. This difference in binding affinity highlights the importance of stereochemistry in receptor-ligand interactions and suggests potential applications in the development of more selective and potent pharmaceuticals Barbier et al., 1995.
Propiedades
IUPAC Name |
(1R,2R)-2-(methylamino)cycloheptan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9-7-5-3-2-4-6-8(7)10/h7-10H,2-6H2,1H3/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHALKOBIUICPLZ-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCCCC[C@H]1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2651129.png)


![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2651135.png)

![Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B2651138.png)






![ethyl 5-amino-1-(5-{[(3,4-dimethylphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2651147.png)